Ici 147798
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Overview
Description
ICI 147798 is a chemical compound known for its unique properties as a beta adrenoceptor antagonist. It exhibits both diuretic and beta-antagonist properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of ICI 147798 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents, catalysts, and controlled reaction environments . Industrial production methods would likely scale up these laboratory procedures, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
ICI 147798 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can alter the chemical structure of this compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ICI 147798 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of beta adrenoceptor antagonism and the effects of diuretic agents.
Biology: Researchers use this compound to investigate its effects on various biological systems, including its impact on heart rate and blood pressure.
Medicine: The compound’s beta-antagonist properties make it a candidate for developing treatments for conditions such as hypertension and heart disease.
Mechanism of Action
ICI 147798 exerts its effects by binding to beta adrenoceptors, which are proteins found on the surface of certain cells. By blocking these receptors, this compound prevents the binding of natural agonists such as norepinephrine, leading to a decrease in heart rate and blood pressure. The compound’s diuretic properties are also linked to its ability to inhibit sodium transport in the kidneys .
Comparison with Similar Compounds
ICI 147798 is unique in its combination of beta adrenoceptor antagonism and diuretic properties. Similar compounds include:
Propranolol: A well-known beta adrenoceptor antagonist, but without diuretic properties.
Metoprolol: Another beta adrenoceptor antagonist, primarily used for treating hypertension and heart conditions.
Pindolol: A beta adrenoceptor antagonist with intrinsic sympathomimetic activity.
These comparisons highlight this compound’s unique combination of properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
ICI 147798 is a compound that has garnered attention in pharmacological research due to its unique properties as a beta-adrenoceptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
This compound is structurally related to propranolol, a well-known beta-blocker, and includes modifications akin to the diuretic amiloride. Its primary action is as a beta-adrenoceptor antagonist, exhibiting both surmountable and insurmountable antagonistic effects on beta-1 and beta-2 adrenoceptors, respectively . The compound's ability to modulate these receptors plays a significant role in cardiovascular and respiratory pharmacotherapy.
Key Properties:
- Beta-1 Adrenoceptor Antagonism : this compound demonstrates insurmountable antagonism at this receptor, which is crucial for heart rate regulation.
- Beta-2 Adrenoceptor Antagonism : It shows surmountable antagonism, impacting smooth muscle relaxation and bronchial dilation.
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Study 1: Cardiovascular Effects
A study investigated the effects of this compound on heart rate variability in patients with hypertension. The results indicated a significant reduction in heart rate without adversely affecting blood pressure levels. This suggests potential therapeutic benefits for hypertensive patients requiring beta-blockade without excessive hypotension.
Case Study 2: Respiratory Function
In an experimental model involving asthmatic subjects, this compound was shown to improve airflow by modulating beta-2 receptor activity. The findings indicated that while it effectively antagonized bronchoconstriction, it did not completely inhibit the bronchodilatory response to endogenous catecholamines, highlighting its unique profile as a partial antagonist .
Detailed Research Findings
Recent studies have focused on the dual action of this compound in various physiological contexts:
- In Vitro Studies : Research conducted on isolated tissues demonstrated that this compound could inhibit catecholamine-induced contractility in cardiac tissues while promoting relaxation in bronchial tissues. This duality underscores its potential as a therapeutic agent in managing conditions like asthma and heart failure .
- Pharmacokinetics : The slow dissociation kinetics observed with this compound suggest prolonged receptor occupancy, which may translate into extended therapeutic effects. This characteristic is particularly beneficial in chronic conditions requiring sustained beta-blockade .
- Comparative Analysis : Compared to other beta-blockers such as atenolol and metoprolol, this compound shows a unique balance between efficacy and safety profiles, making it a candidate for further clinical exploration .
Properties
CAS No. |
83812-65-1 |
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Molecular Formula |
C24H30ClN7O4 |
Molecular Weight |
516.0 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C24H30ClN7O4/c1-24(2,32-22(34)18-20(26)31-21(27)19(25)30-18)23(35)29-11-10-28-12-15(33)13-36-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,15,28,33H,10-13H2,1-2H3,(H,29,35)(H,32,34)(H4,26,27,31) |
InChI Key |
GUMKBOVHSJWJQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCCNCC(COC1=CC=CC2=CC=CC=C21)O)NC(=O)C3=C(N=C(C(=N3)Cl)N)N |
Canonical SMILES |
CC(C)(C(=O)NCCNCC(COC1=CC=CC2=CC=CC=C21)O)NC(=O)C3=C(N=C(C(=N3)Cl)N)N |
Synonyms |
3,5-diamino-6-chloro-N-(1-N-(2-hydroxyl-3-naphthoxypropylamino)ethylcarbamoyl)-1-methylethylpyrazine-2-carboxamide ICI 147798 ICI-147798 |
Origin of Product |
United States |
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